3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid
CAS No.:
Cat. No.: VC17871213
Molecular Formula: C12H21NO4
Molecular Weight: 243.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H21NO4 |
|---|---|
| Molecular Weight | 243.30 g/mol |
| IUPAC Name | 3-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid |
| Standard InChI | InChI=1S/C12H21NO4/c1-16-10-3-7-17-12(8-10)4-6-13(9-12)5-2-11(14)15/h10H,2-9H2,1H3,(H,14,15) |
| Standard InChI Key | IJEJONHQGOYJES-UHFFFAOYSA-N |
| Canonical SMILES | COC1CCOC2(C1)CCN(C2)CCC(=O)O |
Introduction
3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid is a complex organic compound featuring a unique spirocyclic structure, a methoxy group, and a carboxylic acid functional group. This compound's molecular formula is CHNO, and its molecular weight is approximately 243.30 g/mol, as reported by PubChem . The presence of these functional groups contributes to its potential biological activity and chemical reactivity.
Synthesis and Chemical Reactivity
The synthesis of 3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid typically involves multi-step organic reactions. These pathways require careful control of reaction conditions to ensure high yields and purity. The carboxylic acid group can undergo typical reactions such as esterification, amidation, and decarboxylation, while the spirocyclic structure may participate in unique cyclization reactions.
Biological Activity and Potential Applications
Preliminary studies suggest that compounds with similar structures to 3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid can engage in various biological interactions. Further research is needed to establish detailed interaction profiles for this compound. Its unique structural features may offer distinct biochemical properties, making it a candidate for exploration in drug design and other biochemical applications.
Comparison with Similar Compounds
Several compounds share structural similarities with 3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid, including:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| 2-Azaspiro[4.5]decan-3-one | 64744-50-9 | Moderate | Lacks methoxy and carboxylic acid groups |
| 3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-amine | - | High | Features an amine group instead of carboxylic acid |
| 3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)-3-oxopropanenitrile | 2097947-50-5 | High | Contains a nitrile group |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume